(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(3,5-dimethylisoxazol-4-yl)acetate
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Overview
Description
The compound “(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl” is a chemical with the empirical formula C11H12N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl” is 204.23 . The SMILES string representation is COC1=CC=C (C2=CC (CN)=NO2)C=C1 .Physical And Chemical Properties Analysis
“(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl” is a solid substance . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
Chemical Synthesis and Antibiotic Development
The compound's relevance in chemical synthesis, especially in the development of antibiotics, is notable. The preparation of Z-isomers from aminoisoxazoles, which are key components in clinically useful cephem antibiotics, involves reactions with compounds like 3-amino-5-methoxyisoxazole. This process contributes to the practical preparation of essential antibiotic side-chains, highlighting the compound's role in antibiotic synthesis (Tatsuta et al., 1994).
Neuroprotection and Excitatory Amino Acid Receptors
Research on the isoxazole amino acid AMPA, a selective agonist at AMPA subtype excitatory amino acid (EAA) receptors, has led to the development of novel EAA receptor antagonists. This research, utilizing related isoxazole compounds, plays a crucial role in understanding and potentially treating neurodegenerative diseases, emphasizing the compound's significance in neuroprotection studies (Krogsgaard‐Larsen et al., 1991).
Asymmetric Synthesis and X-ray Diffractometry
The compound is important in the field of asymmetric synthesis. An asymmetric isoxazole annulation, starting from specific isoxazole compounds, has been studied, with the structural confirmation of resultant products achieved through X-ray diffractometry. This application underscores the compound's utility in advancing asymmetric synthesis methods (Marron et al., 1988).
Aldose Reductase Inhibition and Diabetic Complications
A series of iminothiazolidin-4-one acetate derivatives synthesized for evaluating aldehyde reductase inhibitors' potential, utilized isoxazole-related compounds. These compounds, specifically the methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, exhibited promising ALR2 inhibitory potency. Such research is instrumental in developing novel drugs for treating diabetic complications, highlighting the compound's application in medical chemistry (Ali et al., 2012).
Safety and Hazards
properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-16(12(2)24-19-11)9-18(21)23-10-14-8-17(25-20-14)13-4-6-15(22-3)7-5-13/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOPTCMPPGNEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(3,5-dimethylisoxazol-4-yl)acetate |
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